Hafnium(4+);2-propan-2-ylcyclopenta-1,3-diene;dichloride

Organometallic Chemistry Catalyst Design Physical Properties

Bis(isopropylcyclopentadienyl)hafnium(IV) dichloride, also known as (iPrCp)2HfCl2, is an organometallic compound of the hafnocene class. It is a white solid with a molecular formula of C16H22Cl2Hf and a molecular weight of 463.74 g/mol.

Molecular Formula C16H22Cl2Hf
Molecular Weight 463.7 g/mol
CAS No. 66349-80-2
Cat. No. B3149010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHafnium(4+);2-propan-2-ylcyclopenta-1,3-diene;dichloride
CAS66349-80-2
Molecular FormulaC16H22Cl2Hf
Molecular Weight463.7 g/mol
Structural Identifiers
SMILESCC(C)C1=[C-]CC=C1.CC(C)C1=[C-]CC=C1.[Cl-].[Cl-].[Hf+4]
InChIInChI=1S/2C8H11.2ClH.Hf/c2*1-7(2)8-5-3-4-6-8;;;/h2*3,5,7H,4H2,1-2H3;2*1H;/q2*-1;;;+4/p-2
InChIKeyJLBDCKZHXIMIPW-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(isopropylcyclopentadienyl)hafnium(IV) Dichloride (CAS 66349-80-2): A Specialized Hafnocene for Catalysis and Thin Films


Bis(isopropylcyclopentadienyl)hafnium(IV) dichloride, also known as (iPrCp)2HfCl2, is an organometallic compound of the hafnocene class [1]. It is a white solid with a molecular formula of C16H22Cl2Hf and a molecular weight of 463.74 g/mol [2]. As a Group IV metallocene, it serves as a pre-catalyst in olefin polymerization and a precursor for hafnium-containing thin films via chemical vapor deposition (CVD) and atomic layer deposition (ALD) [3]. Its structure, featuring two isopropyl-substituted cyclopentadienyl ligands, differentiates it from the parent hafnocene dichloride (Cp2HfCl2) and positions it for applications requiring enhanced solubility.

Why Unsubstituted Hafnocene or Zirconocene Analogs Cannot Replace (iPrCp)2HfCl2


Simple substitution of Bis(isopropylcyclopentadienyl)hafnium(IV) dichloride with unsubstituted hafnocene dichloride (Cp2HfCl2) or its zirconium analog (iPrCp)2ZrCl2 is not straightforward due to fundamental differences in physical properties and catalytic behavior. The isopropyl ligands significantly lower the melting point and enhance solubility, which is critical for homogeneous catalysis and consistent vapor delivery in CVD/ALD processes, a property the parent Cp2HfCl2 lacks due to its near-polymeric structure and poor solubility [1]. Furthermore, substituting Hf with Zr can lead to a marked decrease in the molecular weight of the resulting polymer, a well-documented class-level advantage for hafnocenes over zirconocenes in olefin polymerization [2].

Quantitative Differentiation Evidence for (iPrCp)2HfCl2 Over Its Closest Analogs


Significantly Lower Melting Point vs. Unsubstituted Hafnocene Dichloride

The introduction of isopropyl groups on the cyclopentadienyl ring dramatically alters the physical properties of the hafnocene. The target compound, (iPrCp)2HfCl2, exhibits a melting point of 126–128 °C . This is a substantial and quantifiable reduction compared to the parent unsubstituted hafnocene dichloride, Cp2HfCl2, which has a reported melting point of 230–233 °C [1].

Organometallic Chemistry Catalyst Design Physical Properties

Ability to Generate Higher Molecular Weight Polymers as a Hafnium-Based Catalyst

A well-established class-level effect demonstrates that hafnocene-based catalysts consistently produce polymers with higher molecular weights than their zirconocene counterparts under similar conditions. In a comparative study of alpha-olefin copolymerization, a hafnocene catalyst was not only more reactive towards a long-chain comonomer (1-octadecene) but also yielded polymers with higher molecular weights than the analogous zirconocene system [1]. Quantitative modeling of polymerization kinetics confirms that this is due to higher activation energies for chain termination in hafnocenes, a property intrinsic to the metal center [2]. This advantage is thus retained in (iPrCp)2HfCl2.

Olefin Polymerization Polyolefin Synthesis Metallocene Catalysis

Superior Resistance to Reduction vs. Zirconocene Analogs

The hafnium center provides inherently greater resistance to reduction compared to zirconium. The parent compound, hafnocene dichloride, is documented to be 'highly resistant to reduction,' 'moreso than the Zr analogue' [1]. This class-level property is retained in its substituted derivatives, giving (iPrCp)2HfCl2 a wider electrochemical stability window that can prevent catalyst deactivation pathways in reducing environments.

Catalyst Stability Redox Chemistry Olefin Polymerization

Privileged Application Scenarios for Bis(isopropylcyclopentadienyl)hafnium(IV) Dichloride Based on Evidence


Homogeneous Olefin Polymerization Requiring Ultra-High Molecular Weight Polymers

When the synthetic target is a polyolefin with the highest possible molecular weight for enhanced mechanical strength, a hafnocene catalyst is requisite. The class-level evidence confirms that hafnocenes yield higher molecular weight polymers than their zirconium analogs, a direct consequence of fundamental differences in chain termination kinetics [1]. The enhanced solubility of (iPrCp)2HfCl2, inferred from its significantly lower melting point relative to Cp2HfCl2 , makes it a superior pre-catalyst for homogeneous, single-site polymerization processes.

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Precursor for Hafnium Oxide Thin Films

The compound is explicitly cited for use in CVD and ALD processes for fabricating high-performance hafnium-based thin films [1]. The isopropyl substitution is pivotal here; the lower melting point and increased volatility compared to the unsubstituted hafnocene dichloride are essential for consistent precursor delivery in vapor-phase deposition systems. This makes it a direct enabler for producing HfO2 layers in semiconductor devices.

Catalysis in Reducing Environments Where Zirconocene Analogs Fail

For catalytic processes that operate under reducing conditions, the intrinsic high resistance of hafnocenes to reduction becomes a critical performance attribute. Where a zirconocene analog might undergo deactivation through metal center reduction, a hafnium-based catalyst like (iPrCp)2HfCl2 can maintain its active state [1]. The compound's improved solubility further expands the range of usable solvents and reaction conditions beyond what is possible with the poorly soluble Cp2HfCl2.

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